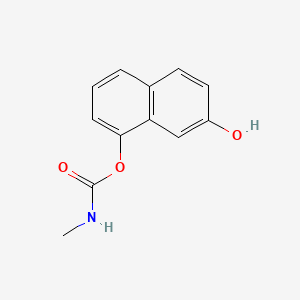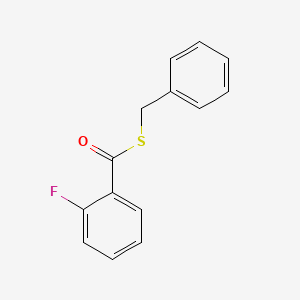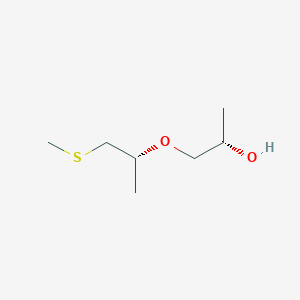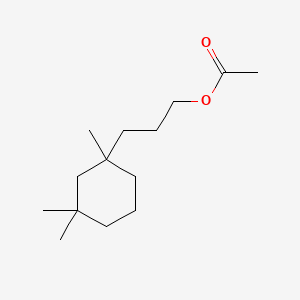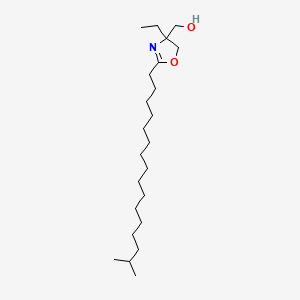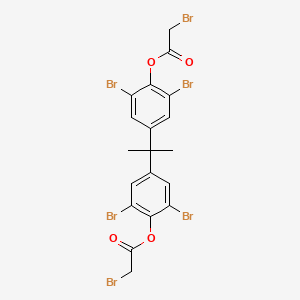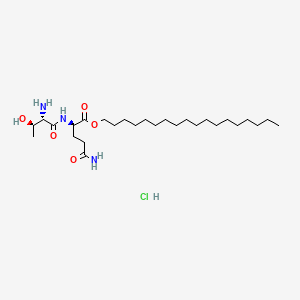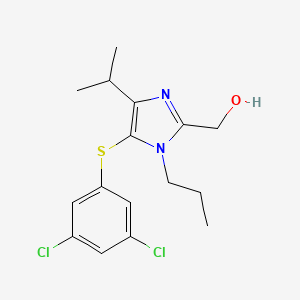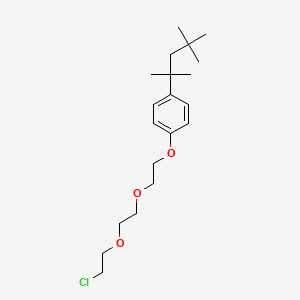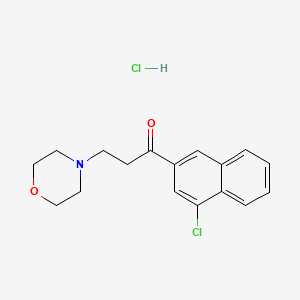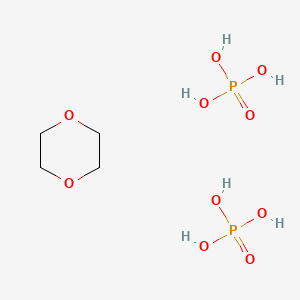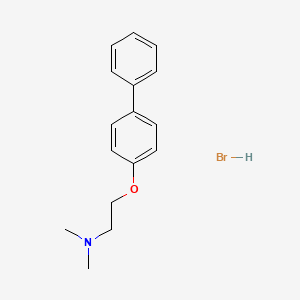
Ethanamine, 2-((1,1'-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide is a chemical compound that belongs to the class of organic compounds known as biphenyl ethers. This compound is characterized by the presence of an ethanamine group attached to a biphenyl structure through an oxy linkage. The hydrobromide form indicates that it is a salt formed with hydrobromic acid, which often enhances the solubility and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide typically involves a multi-step process:
Formation of Biphenyl Ether: The initial step involves the formation of the biphenyl ether structure.
Attachment of Ethanamine Group:
Formation of Hydrobromide Salt: The final step is the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, N-ethyl-: This compound has a similar ethanamine structure but lacks the biphenyl ether moiety.
Ethanamine, 2-((3,5-dichloro(1,1’-biphenyl)-2-yl)oxy)-N,N-diethyl-, hydrobromide: This compound has a similar biphenyl ether structure but with different substituents on the biphenyl ring.
Uniqueness
Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide is unique due to its specific biphenyl ether structure and the presence of the hydrobromide salt form. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
100565-45-5 |
|---|---|
Formule moléculaire |
C16H20BrNO |
Poids moléculaire |
322.24 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(4-phenylphenoxy)ethanamine;hydrobromide |
InChI |
InChI=1S/C16H19NO.BrH/c1-17(2)12-13-18-16-10-8-15(9-11-16)14-6-4-3-5-7-14;/h3-11H,12-13H2,1-2H3;1H |
Clé InChI |
NRJPVQFHDIOQFT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC=C(C=C1)C2=CC=CC=C2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


